Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an azetidine ring, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. One common method involves the reaction of furan-2-carbaldehyde with a sulfonyl azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and azetidine rings can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Azetidine-2-carboxylic acid: Another azetidine derivative with different biological properties.
Furan-2,5-dione: An oxidation product of furan derivatives.
Uniqueness
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHORAMPVHYCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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